Muscarinic Receptor Binding Affinity: S-Enantiomer ≥100-Fold Less Potent Than R-Enantiomer Across M1–M5 Subtypes
The active metabolite 5-hydroxymethyl tolterodine (5-HMT), which is the pharmacologically relevant species liberated from both fesoterodine and its (S)-enantiomer upon esterase hydrolysis, exhibits profound stereoselectivity in muscarinic receptor binding. The (R)-5-HMT enantiomer (derived from therapeutically active (R)-fesoterodine) binds to M1–M5 receptors with Ki values of 0.32, 0.63, 1.26, 2, and 0.63 nM respectively. In contrast, the corresponding (S)-5-HMT enantiomer (derived from CAS 1294517-14-8) displays at least 100 times lower binding affinity for all five muscarinic receptor subtypes . This rank-order potency relationship is corroborated by independent pharmacological studies on the parent compound class: for tolterodine enantiomers, the rank order of antimuscarinic potency was R-TOL ≥ RS-TOL ≫ S-TOL, with S-TOL being approximately one or more orders of magnitude less potent than R-TOL [1].
| Evidence Dimension | Muscarinic receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | S-enantiomer of 5-HMT: Ki ≥ 32–200 nM across M1–M5 (estimated from ≥100-fold reduction relative to R-enantiomer Ki values of 0.32–2 nM). S-TOL: approximately one or more orders of magnitude less potent than R-TOL. |
| Comparator Or Baseline | (R)-5-HMT (active metabolite of fesoterodine): Ki = 0.32 nM (M1), 0.63 nM (M2), 1.26 nM (M3), 2 nM (M4), 0.63 nM (M5). R-TOL: potent muscarinic antagonist (Ki = 2.7 nM in guinea-pig bladder). |
| Quantified Difference | ≥100-fold (two orders of magnitude) lower binding affinity for the S-enantiomer across all M1–M5 subtypes. |
| Conditions | Radioligand binding assays using recombinant human muscarinic receptor subtypes M1–M5; tolterodine enantiomer studies in guinea-pig bladder homogenates. |
Why This Matters
This ≥100-fold potency differential definitively establishes that CAS 1294517-14-8 cannot serve as a pharmacological substitute for (R)-fesoterodine in any bioactivity study; procurement for pharmacological investigations must be enantiomer-specific.
- [1] US Patent 6,310,103. S(−)-Tolterodine in the Treatment of Urinary and Gastrointestinal Disorders. Issued October 30, 2001. States: 'The rank order of potency... R-TOL was greater or equal to RS-TOL, which was much greater than S-TOL, with S-TOL being approximately one or more orders of magnitude less potent than R-TOL.' View Source
